1-[4-(Aminomethyl)benzoyl]piperidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-[4-(aminomethyl)benzoyl]piperidin-4-one |
InChI |
InChI=1S/C13H16N2O2/c14-9-10-1-3-11(4-2-10)13(17)15-7-5-12(16)6-8-15/h1-4H,5-9,14H2 |
InChI Key |
ISFDNDBONIXFOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 4 Aminomethyl Benzoyl Piperidin 4 One
Retrosynthetic Analysis of the 1-[4-(Aminomethyl)benzoyl]piperidin-4-one Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. For this compound, the analysis begins by identifying the most logical bond cleavages.
The most apparent disconnection is the amide bond (a C-N bond), which is a common and reliable bond to form. This disconnection breaks the target molecule into two key synthons: the piperidin-4-one ring and the 4-(aminomethyl)benzoyl moiety. These synthons correspond to the chemical precursors piperidin-4-one and a reactive derivative of 4-(aminomethyl)benzoic acid, such as an acid chloride or an activated ester.
A further retrosynthetic step can be applied to the piperidin-4-one core itself. Common strategies for synthesizing this six-membered heterocyclic ketone involve disconnections that lead back to acyclic precursors, often through a retro-Dieckmann condensation or a retro-Mannich reaction pathway.
Key Retrosynthetic Disconnections:
| Disconnection Type | Bond Cleaved | Resulting Precursors/Synthons |
| Amide Disconnection | C(O)-N bond between the benzoyl and piperidine (B6355638) moieties | Piperidin-4-one and 4-(aminomethyl)benzoic acid derivative |
| Retro-Dieckmann | C-C bonds within the piperidine ring | Acyclic diester derived from a secondary amine |
| Retro-Mannich | C-C and C-N bonds of the piperidine ring | An aldehyde, a primary amine, and a ketone |
Classical and Established Synthetic Routes to this compound
The classical synthesis of this compound is typically a linear or convergent process that involves the initial construction of the heterocyclic core, followed by its functionalization with the benzoyl moiety.
Construction of the Piperidin-4-one Core
The piperidin-4-one ring is a versatile and common structural motif in pharmaceuticals. nih.gov Its synthesis has been well-established through several classical methods.
Dieckmann Condensation: This is one of the most prevalent methods. It involves the intramolecular cyclization of a diester to form a β-keto ester. beilstein-journals.org For piperidin-4-one, the process typically starts with a secondary amine, such as benzylamine, which undergoes a double Michael addition with two equivalents of an acrylate (B77674) ester (e.g., methyl acrylate). The resulting acyclic diester is then treated with a strong base (like sodium ethoxide) to induce intramolecular condensation, forming a piperidine ring with a keto group at the 4-position and a carboxylate group at the 3-position. Subsequent hydrolysis and decarboxylation yield the desired N-substituted piperidin-4-one. google.com
Mannich Reaction: Another classic approach is the Mannich condensation. chemrevlett.com This reaction involves the aminoalkylation of an acidic proton located on a ketone. For the synthesis of substituted piperidin-4-ones, this typically involves a double Mannich reaction between a primary amine, an aldehyde (often formaldehyde), and a ketone with two enolizable protons, such as acetone (B3395972) or a derivative. nih.gov
Comparison of Core Synthesis Methods:
| Method | Starting Materials | Key Steps | Advantages |
| Dieckmann Condensation | Secondary amine, acrylate ester | Michael addition, intramolecular cyclization, hydrolysis, decarboxylation | High yields, good for N-substituted derivatives google.com |
| Mannich Reaction | Primary amine, aldehyde, ketone | Double aminoalkylation, cyclization | One-pot potential, good for creating symmetrically substituted rings nih.govchemrevlett.com |
Introduction of the 4-(Aminomethyl)benzoyl Moiety
Once the piperidin-4-one core is synthesized (or obtained commercially), the final key step is the introduction of the 4-(aminomethyl)benzoyl group. This is achieved through an acylation reaction, forming a stable amide bond at the piperidine nitrogen.
A critical consideration in this step is the presence of the primary amino group (-NH2) on the benzoyl moiety. This group is also nucleophilic and can lead to undesired side reactions, such as polymerization, if not protected. Therefore, a protecting group strategy is essential.
The synthesis proceeds as follows:
Protection: The amino group of a starting material like 4-(aminomethyl)benzoic acid is protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
Activation: The carboxylic acid of the protected 4-(aminomethyl)benzoic acid is activated to facilitate the reaction with the secondary amine of the piperidine ring. This can be done by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using standard peptide coupling reagents (e.g., HBTU, DCC). ontosight.ainih.gov
Coupling: The activated and protected benzoyl derivative is reacted with piperidin-4-one. If an N-substituted piperidin-4-one was synthesized in the previous step (e.g., N-benzyl), the substituent must first be removed, typically via catalytic hydrogenation, to free up the piperidine nitrogen for acylation.
Deprotection: The protecting group on the aminomethyl moiety is removed in the final step to yield the target compound, this compound.
Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate (CbzCl) | Catalytic hydrogenation (H₂/Pd-C) |
Novel and Efficient Synthetic Approaches to this compound
Modern synthetic chemistry emphasizes efficiency, modularity, and sustainability. These principles are reflected in newer approaches to synthesizing complex molecules like the target compound.
Convergent Synthesis Methodologies
A convergent synthesis is an approach where different fragments of the target molecule are synthesized independently and then joined together in the final stages. The classical route described above, involving the coupling of a pre-synthesized piperidin-4-one with a functionalized benzoic acid derivative, is an excellent example of a convergent strategy.
This approach offers significant advantages over a linear synthesis:
Modularity: It allows for the easy creation of analogues for structure-activity relationship (SAR) studies. By preparing a library of different piperidinone cores and various substituted benzoyl moieties, a wide range of final compounds can be rapidly assembled and tested.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles aims to make chemical processes more environmentally benign. unibo.it For the synthesis of this compound, several aspects can be optimized.
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. For instance, catalytic methods are preferred over the use of stoichiometric reagents that become waste.
Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as 2-methyl-THF, ethanol, or even water where possible. rsc.org
Catalysis: The use of catalytic hydrogenation for deprotection (e.g., removing a benzyl or Cbz group) is a green method as it uses a recyclable catalyst and produces minimal waste.
Process Intensification: Developing one-pot or tandem reactions where multiple steps are carried out in the same reactor without isolating intermediates. This reduces solvent usage, energy consumption, and waste generation. For example, a one-pot debenzylation of an N-benzyl piperidinone followed by in-situ acylation could streamline the process.
Potential Green Chemistry Improvements:
| Synthetic Step | Conventional Method | Greener Alternative | Green Principle |
| Piperidin-4-one Synthesis | Multi-step Dieckmann condensation with solvent-intensive workups | One-pot Mannich reaction in a green solvent (e.g., ethanol) | Process intensification, safer solvents |
| Amide Coupling | Use of stoichiometric coupling reagents (e.g., DCC) | Catalytic amidation methods (if developed) | Catalysis, improved atom economy |
| Deprotection | Stoichiometric reagents | Catalytic hydrogenation (for Cbz/Bn groups) | Catalysis, reduced waste |
Catalytic and Asymmetric Synthesis Strategies for Analogues
The development of catalytic and asymmetric syntheses for analogues of this compound is crucial for exploring structure-activity relationships and identifying novel compounds with enhanced properties. While specific catalytic asymmetric methods for the parent compound are not extensively documented in publicly available literature, strategies employed for similar N-aroyl piperidine derivatives can be extrapolated.
Catalytic Approaches:
Modern amide bond formation often moves away from stoichiometric coupling reagents to more sustainable catalytic methods. google.com For the synthesis of analogues, catalytic amidations can be employed. For instance, boronic acid catalysis has emerged as a mild and effective method for the direct amidation of carboxylic acids and amines. nih.gov This approach avoids the generation of large amounts of waste associated with traditional coupling agents.
Another catalytic strategy involves the use of transition metals. For example, ruthenium-catalyzed dehydrogenative coupling of alcohols and amines can produce amides with the liberation of hydrogen gas, representing a highly atom-economical process. nih.gov While this is more applicable to synthesizing the benzoyl moiety precursor, it highlights the trend towards catalytic solutions in amide synthesis.
Asymmetric Synthesis of Analogues:
The synthesis of chiral, non-racemic analogues of this compound can be achieved through several asymmetric strategies. These strategies are vital when the stereochemistry of the piperidine ring or substituents plays a role in the molecule's biological activity.
One approach involves the asymmetric synthesis of substituted piperidine rings as precursors. This can be accomplished through methods like biocatalytic transamination followed by diastereoselective enamine or imine reduction, which can generate piperidines with multiple stereocenters in high enantiomeric excess. researchgate.net Another strategy is the use of chiral catalysts in cycloaddition reactions to construct the piperidine ring with controlled stereochemistry. nih.gov
For introducing chirality at the piperidine ring of N-aroyl piperidones, asymmetric hydrogenation of a corresponding N-aroyl-tetrahydropyridine precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand, could be a viable route. Furthermore, kinetic resolution of a racemic mixture of a chiral piperidin-4-one derivative by a chiral acylating agent or catalyst can provide access to enantiomerically enriched analogues. semanticscholar.org
A representative, though not specific to the target molecule, asymmetric synthesis of a substituted piperidine is the β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of an α-azido aryl ketone, which serves as a key step in producing chiral piperidine derivatives. researchgate.net
The following table summarizes potential catalytic and asymmetric strategies for analogues:
| Strategy | Description | Potential Catalyst/Reagent | Key Advantages |
| Catalytic Amidation | Direct formation of the amide bond between a carboxylic acid and piperidin-4-one. | Boronic acids, Transition metal complexes (e.g., Ru, Ir) | Atom-economical, reduced waste. |
| Asymmetric Hydrogenation | Reduction of a tetrahydropyridine (B1245486) precursor to a chiral piperidine. | Chiral Rh or Ru complexes (e.g., with BINAP) | High enantioselectivity. |
| Biocatalytic Methods | Use of enzymes for stereoselective transformations. | Transaminases, Ketoreductases | High stereoselectivity, mild reaction conditions. |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Chiral acylating agents, Chiral catalysts | Access to enantiomerically enriched compounds. |
This table is generated based on established methodologies for analogous compounds and represents potential synthetic routes.
Optimization of Reaction Conditions and Yields for Academic Production
For academic-scale production of this compound, the optimization of reaction conditions is paramount to ensure good yields and purity. A common synthetic route involves the coupling of piperidin-4-one (often as its hydrochloride salt) with a protected form of 4-(aminomethyl)benzoic acid, followed by deprotection.
A key step is the N-acylation. The use of a protecting group on the aminomethyl moiety is essential to prevent self-condensation or polymerization. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under the coupling conditions and its relatively mild removal. fishersci.co.uk The synthesis would therefore likely proceed via the intermediate, 1-[4-(tert-butoxycarbonylaminomethyl)benzoyl]piperidin-4-one.
Optimization of the Amide Coupling Step:
The amide coupling reaction can be optimized by screening various coupling reagents, bases, solvents, and reaction temperatures. researchgate.net
Coupling Reagents: A range of coupling reagents can be tested, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. More modern uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed for efficient coupling. researchgate.net
Bases: An organic base is typically required to neutralize the hydrochloride salt of piperidin-4-one and to facilitate the coupling reaction. Common choices include triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). The stoichiometry of the base is a critical parameter to optimize.
Solvents: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used.
Temperature and Reaction Time: The reaction is often carried out at room temperature, but gentle heating may be required to drive the reaction to completion. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
The following table presents a hypothetical optimization study for the coupling reaction:
| Entry | Coupling Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDCI/HOBt (1.2) | TEA (2.2) | DMF | 25 | 12 | 75 |
| 2 | HATU (1.2) | DIPEA (2.5) | DCM | 25 | 8 | 85 |
| 3 | T3P (1.5) | Pyridine (3.0) | THF | 50 | 6 | 80 |
| 4 | DCC/DMAP (1.2) | TEA (2.2) | DCM | 0 to 25 | 16 | 78 |
This is an illustrative data table based on common findings in similar amide coupling optimizations.
Deprotection Step:
The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions. fishersci.co.ukpeptide.com Trifluoroacetic acid (TFA) in a solvent like DCM is a common and effective method for Boc deprotection. nih.gov The reaction is usually fast and proceeds at room temperature. Optimization of this step would involve adjusting the concentration of the acid and the reaction time to ensure complete deprotection without degradation of the product.
Large-Scale Synthetic Considerations for Research Supply
Transitioning the synthesis of this compound from a laboratory scale to a larger scale for research supply introduces several practical challenges that need to be addressed. nih.gov
Starting Material Availability and Cost: The cost and availability of the starting materials, piperidin-4-one hydrochloride and 4-(tert-butoxycarbonylaminomethyl)benzoic acid, become significant factors. Sourcing these materials from reliable suppliers at a reasonable cost is crucial for the economic viability of the synthesis.
Choice of Reagents and Solvents: For large-scale synthesis, the choice of reagents and solvents is influenced by factors such as cost, safety, and environmental impact. For instance, while HATU might give excellent yields on a small scale, a less expensive coupling reagent like EDCI or even activating the carboxylic acid as an acid chloride might be preferred for larger batches. Solvents should be chosen to be easily recoverable and recyclable.
Reaction Work-up and Purification: The work-up and purification procedures must be scalable. Extractions with large volumes of solvents can be cumbersome and costly. Crystallization is often the preferred method for purification on a large scale as it is generally more efficient and economical than chromatography. Developing a robust crystallization procedure to obtain the final product in high purity is a key consideration.
Process Safety: A thorough safety assessment of the entire process is necessary. This includes evaluating the toxicity and flammability of all reagents and solvents, as well as considering the potential for exothermic reactions, especially during the coupling and deprotection steps.
Waste Management: The disposal of chemical waste is a major concern in large-scale synthesis. The process should be designed to minimize waste generation. This can be achieved by using catalytic methods where possible and by recycling solvents.
A comparison of small-scale versus large-scale considerations is provided in the table below:
| Consideration | Small-Scale (Academic) | Large-Scale (Research Supply) |
| Reagent Choice | Focus on high yield and purity (e.g., HATU). | Balance of cost, yield, and safety (e.g., EDCI, acid chloride). |
| Purification | Column chromatography is common. | Crystallization is preferred. |
| Solvent Usage | Less critical, a wider range of solvents may be used. | Focus on cost, safety, and recyclability. |
| Safety | Standard laboratory safety procedures. | Detailed process safety assessment is crucial. |
| Cost | Less of a primary driver. | A major factor in process development. |
This table provides a general comparison of synthetic considerations at different scales.
Chemical Reactivity and Derivatization Studies of 1 4 Aminomethyl Benzoyl Piperidin 4 One
Functional Group Transformations on the Piperidin-4-one Ring
The piperidin-4-one ring is a key structural motif present in numerous pharmaceutical agents and serves as a valuable building block for creating diverse chemical entities. kcl.ac.ukgoogleapis.comnih.gov Its reactivity is primarily centered around the ketone at the 4-position and the amide nitrogen at the 1-position.
The carbonyl group at the 4-position of the piperidine (B6355638) ring is a primary site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework. Common reactions include reductive amination, Wittig reactions, and condensation reactions.
Reductive Amination: This is a powerful method for converting the ketone into a primary, secondary, or tertiary amine. The reaction typically proceeds by forming an imine or enamine intermediate with an amine, which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. beilstein-journals.orgnih.gov This transformation is fundamental in the synthesis of many biologically active piperidine derivatives, including analogues of the DPP-4 inhibitor Alogliptin where a ketone is converted to an amine. beilstein-journals.org
Wittig Reaction: The ketone can be converted into an alkene through the Wittig reaction. This reaction involves a phosphonium (B103445) ylide and can be used to introduce a carbon-carbon double bond. For instance, piperidone scaffolds can be converted into 4-formyl piperidines through a Wittig reaction followed by acidic hydrolysis, providing a key intermediate for the synthesis of analogues of drugs like Donepezil. kcl.ac.uk
Condensation Reactions: The ketone can undergo condensation with various nucleophiles. For example, reaction with hydroxylamine (B1172632) hydrochloride can form an oxime. google.com Similarly, condensation with hydrazines can yield hydrazones, which can be further functionalized. chemrevlett.com These reactions are useful for introducing nitrogen-containing heterocycles or other functional handles at the 4-position.
| Reaction Type | Reagents | Product Functional Group | Reference Example |
|---|---|---|---|
| Reductive Amination | Amine (e.g., NH₃, RNH₂), Reducing Agent (e.g., NaBH(OAc)₃) | Amine | Synthesis of aminopiperidine intermediates. beilstein-journals.org |
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH-OR) | Alkene | Conversion to 4-formyl piperidines for Donepezil analogues. kcl.ac.uk |
| Oximation | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Oxime | Formation of oximes from ketone precursors. google.com |
| Hydrazone Formation | Hydrazine or substituted hydrazines | Hydrazone | Synthesis of piperidin-4-one cyanoacetic acid hydrazones. chemrevlett.com |
In 1-[4-(aminomethyl)benzoyl]piperidin-4-one, the nitrogen atom of the piperidine ring is part of an amide linkage. This significantly reduces its nucleophilicity compared to a free secondary amine, making direct alkylation or acylation at this position challenging without cleaving the amide bond. Therefore, modifications involving the piperidine nitrogen are typically incorporated during the synthesis of the scaffold itself.
One common strategy involves starting with a pre-functionalized piperidin-4-one derivative where the nitrogen atom bears a desired substituent or a protecting group that can be removed and replaced. For example, N-Boc-piperidin-4-one is a common starting material where the Boc group can be removed and the resulting secondary amine can be acylated with a substituted benzoyl chloride. researchgate.net Alternatively, an aza-Michael reaction can be used to construct N-substituted piperidones from primary amines and divinyl ketones, which can then be elaborated into more complex structures. kcl.ac.uk
Derivatization at the 4-(Aminomethyl)benzoyl Moiety
The 4-(aminomethyl)benzoyl portion of the molecule offers two primary sites for derivatization: the primary aminomethyl group and the aromatic ring.
The primary amine of the aminomethyl group is a highly nucleophilic site and is readily derivatized through various reactions to introduce diverse functionalities.
N-Acylation: The amine can be easily acylated using acid chlorides or activated carboxylic acids to form amides. This is a common strategy to introduce a wide range of substituents. For instance, reaction with a C2 or C3 acid chloride can yield the corresponding amide derivative. google.com Coupling reactions using agents like HBTU or CDI are also effective for amide bond formation. mdpi.com
N-Alkylation: The primary amine can be converted into a secondary or tertiary amine via reductive amination with aldehydes or ketones, or through direct alkylation with alkyl halides. A patent for related 4-(aminomethyl)piperidine (B1205859) derivatives describes a process where a primary amine is first acylated or treated with a chloroformate, and the resulting amide or carbamate (B1207046) is then reduced to yield a secondary amine. google.com
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in the presence of a base yields sulfonamides. nih.gov This transformation is useful for introducing sulfonyl groups, which can act as hydrogen bond acceptors and modulate the physicochemical properties of the molecule.
| Reaction Type | Reagents | Product Functional Group | Reference Example |
|---|---|---|---|
| N-Acylation | Acid Chloride (RCOCl), Triethylamine (B128534) | Amide | Reaction with C2 or C3 acid chlorides. google.com |
| Carbamate Formation | Ethyl Chloroformate (ClCOOEt) | Carbamate | Formation of ethyl carbamate from a primary amine. google.com |
| Reductive N-Alkylation | 1. Acylation/Carbamate formation; 2. Reduction (e.g., with LiAlH₄) | Secondary Amine | Reduction of an intermediate amide or carbamate. google.com |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonamide | Nosylation with 4-nitrobenzenesulfonyl chloride. nih.gov |
The benzoyl ring of this compound can undergo electrophilic aromatic substitution to introduce substituents directly onto the ring. The existing benzoyl carbonyl group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta-positions (i.e., positions 3 and 5 relative to the carbonyl). The 4-(aminomethyl)benzoyl substituent is also deactivating. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would require forcing conditions and would be expected to yield 3-substituted or 3,5-disubstituted products.
While direct substitution on the final molecule can be challenging, a more common and versatile approach is to start the synthesis with an already substituted benzoic acid derivative. This allows for the introduction of a wide array of substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the aromatic ring, providing a library of analogues for structure-activity relationship (SAR) studies. google.comsemanticscholar.org
Synthesis of Structurally Modified Analogues of this compound
The synthesis of structurally modified analogues of this scaffold is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. semanticscholar.orgnih.gov Modifications can be made to the piperidone core or the benzoyl moiety.
Modifications to the Piperidone Ring:
Substitution at the 2- and 6-positions: Aza-Michael reactions using divinyl ketones allow for the synthesis of 2-substituted 4-piperidones, introducing chirality and new vectors for interaction with biological targets. semanticscholar.orgnih.gov
Substitution at the 3- and 5-positions: Mannich condensation reactions can be used to synthesize piperidones with substituents at the 3- and 5-positions. nih.govresearchgate.net
Spirocyclic Systems: Intramolecular cyclization reactions, such as the Dieckmann condensation, can be used to construct spirocyclic rings on the piperidine moiety, significantly altering the three-dimensional shape of the molecule. beilstein-journals.org
Modifications to the Benzoyl Moiety:
Varying Aromatic Substituents: As mentioned, starting with substituted benzoic acids is the most straightforward way to introduce diversity on the aromatic ring. This allows for fine-tuning of electronic and steric properties. google.comresearchgate.net
Replacing the Benzoyl Group: The entire 4-(aminomethyl)benzoyl group can be replaced with other acyl groups or heterocyclic moieties to explore different chemical spaces. For example, piperidine can be coupled with various carboxylic acids to generate a wide range of N-acyl piperidine derivatives. mdpi.com
The synthesis of these analogues often involves multi-step sequences, starting from simple precursors and building complexity through reactions that modify the piperidine core before or after coupling with the desired side chain. nih.govresearchgate.net
Design Principles for Analogue Libraries
The design of analogue libraries based on the this compound core structure is a critical step in the drug discovery process. The primary goal is to systematically explore the chemical space around the lead compound to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov This process is often guided by computational modeling and a deep understanding of the target's binding site.
Key design principles for these libraries include:
Substituent Diversity: Introducing a wide range of substituents at various positions on the scaffold allows for the exploration of steric, electronic, and hydrophobic interactions with the biological target.
Isosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can help to fine-tune the molecule's activity and reduce potential liabilities.
Conformational Constraint: Introducing rigid elements into the structure can lock the molecule into a specific conformation, which may be more favorable for binding to the target.
A variety of computational tools are employed in the design of these libraries, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations. nih.govresearchgate.net These methods help to prioritize the synthesis of compounds that are most likely to have the desired biological activity.
Synthetic Pathways to Key Analogues for Structure-Activity Relationship Studies
The synthesis of analogues of this compound for SAR studies typically involves multi-step reaction sequences that allow for the introduction of diverse functional groups. A common strategy is to use a convergent approach, where different fragments of the molecule are synthesized separately and then combined in the final steps. nih.govnih.gov
One of the most versatile methods for synthesizing these analogues is reductive amination. nih.gov This reaction involves the coupling of a ketone or aldehyde with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride. nih.gov This method is particularly useful for introducing a wide variety of substituents on the piperidine nitrogen.
Another important synthetic pathway is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are essential for the synthesis of analogues with diverse aromatic substituents.
The table below summarizes some of the key synthetic pathways used to generate analogues of this compound for SAR studies.
| Reaction | Description | Key Reagents |
| Reductive Amination | Forms a new carbon-nitrogen bond by reacting a ketone or aldehyde with an amine. | Sodium triacetoxyborohydride, Sodium cyanoborohydride |
| Suzuki Coupling | Forms a new carbon-carbon bond between an organoboron compound and an organohalide. | Palladium catalyst, Base |
| Buchwald-Hartwig Amination | Forms a new carbon-nitrogen bond between an aryl halide and an amine. | Palladium catalyst, Base |
| Acylation | Introduces an acyl group to an amine or alcohol. | Acyl chloride, Carboxylic acid with a coupling agent |
Reaction Mechanism Elucidation for Key Derivatization Pathways
Understanding the reaction mechanisms of the key derivatization pathways is crucial for optimizing reaction conditions and predicting the formation of side products. For example, the mechanism of reductive amination involves the initial formation of a hemiaminal, followed by dehydration to form an iminium ion, which is then reduced by the hydride reagent.
The mechanism of the Suzuki coupling reaction is more complex and involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. The specific ligands used to stabilize the palladium catalyst can have a significant impact on the efficiency and selectivity of the reaction.
In recent years, the use of computational chemistry has become increasingly important for elucidating reaction mechanisms. Density functional theory (DFT) calculations can be used to model the transition states of a reaction and to predict the activation energies of different pathways. This information can be invaluable for designing more efficient and selective synthetic routes.
Molecular Structure and Conformational Analysis of 1 4 Aminomethyl Benzoyl Piperidin 4 One in Research Contexts
X-ray Crystallographic Analysis of 1-[4-(Aminomethyl)benzoyl]piperidin-4-one and its Complexes
X-ray crystallography offers a definitive method for determining the precise atomic arrangement of a molecule in its solid state. nih.gov While a specific crystal structure for this compound is not publicly available, extensive crystallographic data on related piperidin-4-one and N-acylpiperidine derivatives allow for a well-founded prediction of its likely solid-state conformations.
Solid-State Conformations
In the solid state, the conformation of this compound is dictated by a balance of intramolecular forces, such as steric hindrance, and intermolecular forces, including hydrogen bonding and crystal packing effects. The piperidine (B6355638) ring is a key structural feature, and its conformation is of primary interest.
For many piperidin-4-one derivatives, the piperidine ring adopts a chair conformation , as this arrangement minimizes torsional and angle strain. nih.govchemrevlett.com In the case of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, for example, the six-membered heterocycle is found in a stable chair form. nih.gov The substituents on the ring typically occupy equatorial positions to reduce steric clashes. chemrevlett.com
However, the presence of the N-benzoyl group in this compound introduces significant steric and electronic factors that can influence the ring's conformation. Studies on N-benzoyl-2,6-diphenylpiperidin-4-ones have suggested that these molecules may adopt non-chair conformations , such as a twist-boat or a distorted boat, to alleviate the steric strain between the bulky benzoyl group and substituents on the piperidine ring. niscair.res.inresearchgate.net For instance, the crystal structure of 1-acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-one reveals a twist boat conformation for the piperidine ring. researchgate.net
Below is a representative data table illustrating typical crystallographic parameters for related piperidin-4-one structures.
| Compound | Crystal System | Space Group | Piperidine Ring Conformation | Reference |
|---|---|---|---|---|
| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Monoclinic | P21 | Chair | nih.gov |
| 1-Acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-one | Monoclinic | C2/c | Twist Boat | researchgate.net |
| 3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | Not Specified | Not Specified | Chair | chemrevlett.com |
Co-crystallization Studies with Biological Targets
Co-crystallization of a ligand with its biological target, such as a protein or enzyme, provides invaluable information about its binding mode and the specific molecular interactions that govern its activity. While there are no specific co-crystallization studies reported for this compound, research on analogous piperidine-based ligands offers insights into potential binding scenarios.
When N-acylpiperidine derivatives bind to proteins, the piperidine ring has been observed to adopt conformations that are thermodynamically less favorable in the unbound state. nih.gov For example, a significant percentage of N-acylpiperidine structures found in the Protein Data Bank (PDB) exhibit a twist-boat conformation when complexed with a protein, a conformation that is less common in small molecule crystal structures. nih.gov This suggests that the protein environment can stabilize higher-energy conformers to achieve optimal binding.
Computational docking and molecular dynamics simulations are often used to predict the binding mode of ligands like this compound. nih.govub.edu These studies can reveal key interactions, such as hydrogen bonds between the ligand's aminomethyl and carbonyl groups and amino acid residues in the protein's active site. Pi-stacking interactions between the benzoyl ring and aromatic residues like tyrosine or phenylalanine are also common. ub.edu
Advanced NMR Spectroscopic Investigations of Solution-State Conformations of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. nih.gov For a molecule like this compound, NMR can provide detailed information about its conformational preferences and dynamic behavior in different solvent environments.
Conformational Dynamics in Solution
In solution, this compound is expected to exist as a mixture of interconverting conformers. Two primary dynamic processes are at play: the inversion of the piperidine ring and the restricted rotation around the amide C-N bond. nih.gov
The piperidine ring likely undergoes a rapid chair-to-chair interconversion at room temperature. niscpr.res.in Evidence for a predominant chair conformation can be derived from the analysis of proton-proton (¹H-¹H) coupling constants. niscpr.res.in Large coupling constants (typically >10 Hz) between vicinal axial protons are characteristic of a chair conformation. niscpr.res.in
The rotation around the N-benzoyl bond is significantly hindered due to the partial double bond character of the amide linkage. nih.gov This restricted rotation leads to the existence of distinct rotational isomers (rotamers). On the NMR timescale, this can result in the broadening of signals for the protons near the nitrogen atom, particularly those on the piperidine ring. niscair.res.in Temperature-dependent NMR studies are often employed to study such dynamic processes. At lower temperatures, the rotation slows down, and separate signals for the different rotamers may be observed. Conversely, at higher temperatures, the rotation becomes faster, leading to sharper, averaged signals. nih.gov
The following table illustrates typical ¹H NMR chemical shifts and coupling constants that would be expected for the piperidine ring protons of a related N-benzoylpiperidin-4-one in a chair conformation.
| Proton | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) | Inferred Orientation |
|---|---|---|---|
| H-2ax, H-6ax | ~3.0 - 4.0 | Jax,ax ≈ 10-13, Jax,eq ≈ 2-5 | Axial |
| H-2eq, H-6eq | ~3.5 - 4.5 | Jeq,ax ≈ 2-5, Jgem ≈ 12-15 | Equatorial |
| H-3ax, H-5ax | ~2.5 - 3.0 | Jax,ax ≈ 10-13, Jax,eq ≈ 2-5 | Axial |
| H-3eq, H-5eq | ~2.8 - 3.3 | Jeq,ax ≈ 2-5, Jgem ≈ 12-15 | Equatorial |
Ligand-Based NMR for Target Interaction Studies
Ligand-based NMR techniques are instrumental in studying the interactions between a small molecule and its biological target without the need for a full structural determination of the complex. anu.edu.au These methods rely on observing changes in the NMR parameters of the ligand upon binding to a macromolecule.
Techniques such as Saturation Transfer Difference (STD) NMR can identify which parts of this compound are in close contact with a protein. By irradiating the protein and observing the transfer of saturation to the ligand's protons, a binding epitope can be mapped. It is expected that the benzoyl and aminomethyl groups, being key interaction motifs, would show strong STD effects.
Furthermore, Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY) experiments can confirm binding by detecting the transfer of magnetization from bulk water to the ligand via the protein. These ligand-based NMR approaches are particularly useful for screening compounds and for understanding the structure-activity relationships of a series of analogs. anu.edu.au
Biological Activity and Molecular Interaction Studies of 1 4 Aminomethyl Benzoyl Piperidin 4 One in Vitro & Preclinical Focus
Target Identification and Validation through Biochemical Assays
Biochemical assays are fundamental in drug discovery for identifying the direct molecular targets of a compound and elucidating its mechanism of action in a controlled, cell-free environment. For a novel compound like 1-[4-(Aminomethyl)benzoyl]piperidin-4-one, these assays would be the first step in characterizing its pharmacological profile.
Enzyme Inhibition Kinetics and Mechanism of Action (Cell-Free Systems)
The benzoylpiperidine scaffold is a key feature in numerous enzyme inhibitors. Studies on related compounds suggest that this compound could potentially exhibit inhibitory activity against various enzyme classes.
For instance, derivatives of benzoylpiperidine have been identified as potent reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system and a target in oncology. nih.gov Kinetic analyses of these related compounds revealed competitive inhibition, indicating that they vie with the endogenous substrate for the enzyme's active site. nih.gov Similarly, the piperidine (B6355638) core is central to highly potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the treatment of Alzheimer's disease. nih.gov Detailed kinetic studies of the AChE inhibitor E2020 (Donepezil), which contains a 1-benzylpiperidine (B1218667) moiety, have shown a mixed-type inhibition, meaning it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This dual binding capability often leads to potent inhibition.
Given these precedents, it is plausible that this compound could be screened against a panel of enzymes to identify potential inhibitory activity. Kinetic studies would then be essential to determine the nature of this inhibition (e.g., competitive, non-competitive, or mixed) and to quantify its potency through parameters like the inhibition constant (Kᵢ).
| Compound Name/Class | Target Enzyme | Inhibition Data | Mechanism of Action |
| Benzoylpiperidine Derivative 18 | Monoacylglycerol Lipase (MAGL) | IC₅₀ = 0.8 µM | Competitive |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (Compound 21) | Acetylcholinesterase (AChE) | IC₅₀ = 0.56 nM | Not specified |
| E2020 (Donepezil) | Acetylcholinesterase (AChE) | Kᵢ (free enzyme) = 2.9 nM | Mixed-type Inhibition |
This table presents data for structurally related compounds to illustrate the potential enzymatic inhibitory activity of the benzoylpiperidine scaffold.
Receptor Binding Profiling (In Vitro Membrane Preparations)
Receptor binding assays, typically using radiolabeled ligands with cell membrane preparations, are a standard method to screen compounds for their affinity to various receptors. The piperidine nucleus is a common feature in ligands for G-protein coupled receptors (GPCRs) and other receptor types.
Research on substituted piperidines has demonstrated significant binding affinities for dopamine (B1211576) (D₂L, D₄.₂), serotonin (B10506) (5-HT₂A), and sigma (σ₁) receptors. nih.govnih.gov For example, a series of 4-aroylpiperidines showed high affinity for the σ₁ receptor, with Kᵢ values in the low nanomolar range. nih.gov The affinity is often modulated by the nature and position of substituents on both the piperidine ring and the aromatic moiety. The N-benzyl group on the piperidine, for instance, has been shown to be favorable for interaction with D₄.₂ and 5-HT₂A receptors. nih.gov
Therefore, a comprehensive receptor binding profile for this compound would be invaluable. Screening against a panel of receptors, particularly those in the central nervous system, would clarify its potential as a neurological agent.
| Compound Class | Target Receptor | Binding Affinity (Kᵢ) |
| 4-Aroylpiperidine (Compound 7e) | Sigma-1 (σ₁) | 1.8 nM |
| 4-Aroylpiperidine (Compound 8a) | Sigma-1 (σ₁) | 4.3 nM |
| 4-Aroylpiperidine (Compound 8f) | Sigma-1 (σ₁) | 1.4 nM |
| N-(1-Benzyl-piperidin-4-yl) 2-naphthamide | Dopamine D₄.₂ | 21 nM |
| N-(1-Benzyl-piperidin-4-yl) 2-naphthamide | Serotonin 5-HT₂A | 14 nM |
This table shows the binding affinities of structurally related piperidine derivatives to various receptors, highlighting the potential for receptor interaction.
Protein-Protein Interaction Modulation
Modulating protein-protein interactions (PPIs) is an emerging and challenging area in drug discovery. nih.govnih.gov These interactions often involve large, flat surfaces that are difficult to target with small molecules. However, certain chemical scaffolds have proven effective.
Notably, a class of 1-benzoyl 4-phenoxypiperidines was discovered to be small-molecule inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) PPI. This interaction is a key component of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. The core structure of this compound shares the 1-benzoylpiperidine (B189436) motif, suggesting that this scaffold could serve as a starting point for designing PPI modulators. While the piperidin-4-one differs from the 4-phenoxypiperidine, the fundamental framework for interaction with one of the protein partners may be retained. Further investigation through techniques like AlphaScreen, surface plasmon resonance (SPR), or co-immunoprecipitation would be required to assess the potential of this compound to disrupt or stabilize any specific PPIs.
Cell-Based Biological Activity Assays of this compound
Following target identification in biochemical assays, cell-based assays are crucial for confirming a compound's activity in a physiological context, providing insights into its cell permeability, potential cytotoxicity, and effects on cellular signaling pathways.
Reporter Gene Assays for Pathway Activation/Inhibition
Reporter gene assays are powerful tools to study the modulation of specific signaling pathways. nih.gov In these assays, the promoter of a gene of interest is linked to a reporter gene (e.g., luciferase or β-galactosidase). An increase or decrease in the reporter signal indicates that the pathway regulating that promoter has been activated or inhibited.
While no specific reporter gene assay data exists for this compound, one can hypothesize its application. For example, if receptor binding assays (as in 5.1.2) were to show high affinity for a specific GPCR, a subsequent reporter gene assay could determine its functional effect. If the receptor signals through the cAMP pathway, a reporter construct with a cAMP response element (CRE) promoter could be used. An increase in the reporter signal would suggest agonistic activity, while a decrease (in the presence of a known agonist) would indicate antagonistic activity. It is also crucial to perform counter-assays to ensure the compound does not directly inhibit the reporter enzyme (e.g., luciferase), which could lead to a misinterpretation of the results. nih.govsemanticscholar.org
Phenotypic Screening in In Vitro Cell Lines
Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular model, without prior knowledge of the specific molecular target. This approach is valuable for discovering compounds with novel mechanisms of action.
The piperidine scaffold has been identified in several phenotypic screens. For example, a gene biomarker-based phenotypic screen identified a 3,4-disubstituted piperidine derivative as a modulator of macrophage polarization toward the anti-inflammatory M2 phenotype, suggesting potential applications in autoimmune diseases like multiple sclerosis. nih.gov Other studies have highlighted the broad biological potential of the piperidin-4-one core, which has been associated with anticancer, antimicrobial, and anti-HIV activities in various screening campaigns. researchgate.netresearchgate.netnih.gov These findings underscore the utility of the piperidin-4-one nucleus as a privileged scaffold in drug discovery. A phenotypic screen of this compound across various cell lines could uncover unexpected therapeutic activities.
| Compound Class | Screening Type | Observed Phenotype/Activity | Potential Therapeutic Area |
| 3,4-Disubstituted Piperidine | Gene Biomarker-based Phenotypic Screen | Modulation of Macrophage M2 Polarization | Multiple Sclerosis |
| Piperidin-4-one Derivatives | Cell Viability Screen | Anticancer Activity | Oncology |
| Piperidin-4-one Derivatives | Antimicrobial Screen | Antibacterial and Antifungal Activity | Infectious Diseases |
This table summarizes findings from phenotypic screens of compounds containing the piperidine scaffold, illustrating the diverse biological activities that could be associated with this compound.
Cellular Uptake and Subcellular Localization Studies
Specific studies detailing the cellular uptake and subcellular localization of this compound are not extensively available in the public domain. However, based on its chemical structure, certain inferences can be drawn. The presence of a primary amine in the aminomethyl group means the molecule is likely to be protonated at physiological pH, acquiring a positive charge. This charge could influence its interaction with the negatively charged cell membrane and may facilitate uptake through various transport mechanisms.
Research on analogous piperidine-containing molecules, such as piperine, has utilized Caco-2 cell monolayers to assess permeability. Such studies have evaluated apparent permeability coefficients and efflux ratios, indicating that structural modifications can significantly impact how a compound is transported across cellular barriers. nih.gov For amine-functionalized compounds, uptake can be pH-dependent, potentially leading to accumulation in acidic organelles like lysosomes. The subcellular destination is critical as it determines the compound's access to intracellular targets. For instance, many enzymes and receptors targeted by piperidine-based drugs are localized to specific membranes, such as the endoplasmic reticulum or the plasma membrane. malayajournal.org Without direct experimental evidence, the precise localization of this compound remains speculative and requires further investigation using techniques like fluorescence microscopy with a labeled analogue.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues
The benzoylpiperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules targeting a wide range of biological targets. nih.govresearchgate.net SAR and SPR studies of analogues provide crucial insights into how chemical modifications influence biological activity and physicochemical properties.
Elucidation of Key Pharmacophoric Elements
The piperidin-4-one chemical framework is a versatile and valuable pharmacophore in drug discovery, known to be a key component in compounds with anticancer, anti-HIV, and other pharmacological activities. nih.govresearchgate.net Analysis of this compound and related structures allows for the identification of three key pharmacophoric elements:
The Benzoyl Group: The aromatic phenyl ring attached to the piperidine nitrogen via a carbonyl linker is crucial for establishing hydrophobic and π-π stacking interactions within receptor binding pockets. The carbonyl oxygen often acts as a hydrogen bond acceptor. nih.gov
The 4-(Aminomethyl)phenyl Moiety (Hypothetical based on the core structure): While the prompt specifies the benzoyl group at the 1-position, SAR studies often explore isomers. If a 4-(aminomethyl)phenyl group were attached at a different position, the primary amine would serve as a critical hydrogen bond donor and could form salt bridges with acidic amino acid residues (e.g., aspartate, glutamate) in a target protein. Its positive charge at physiological pH can also be vital for anchoring the ligand in the binding site.
Pharmacophore models developed for other piperidine-based antagonists have identified the importance of hydrophobic features and hydrogen bond acceptors for high-affinity binding. acs.org
Impact of Conformational Rigidity and Flexibility on Activity
The conformational state of the piperidine ring and the rotational freedom of its substituents are critical determinants of biological activity.
Piperidine Ring Conformation: The piperidin-4-one ring typically adopts a chair or a distorted non-chair conformation. niscair.res.in Conformational analysis of N-benzoylpiperidones suggests that to minimize the steric strain between the benzoyl group's carbonyl and substituents on the piperidine ring, the ring may adopt a flattened or twisted conformation. niscair.res.in This fixed conformation can be crucial for fitting into a specific binding pocket.
Rotational Freedom: Studies on related compounds have shown that increasing molecular flexibility, for instance by opening the piperidine ring, can lead to a loss of activity, suggesting that a conformationally constrained scaffold is often beneficial for potent receptor interaction. nih.gov Conversely, some degree of flexibility in side chains, such as the aminomethyl group, can allow the molecule to adopt an optimal orientation to engage with multiple contact points in a binding site.
Substituent Effects on Biological Potency and Selectivity
Modifying the substituents on the benzoyl ring and the piperidine core is a common strategy to optimize potency, selectivity, and pharmacokinetic properties. SAR studies on analogous benzoylpiperidine and piperidine structures have revealed several key trends:
Benzoyl Ring Substitution: The placement of substituents on the phenyl ring of the benzoyl group significantly impacts target affinity and selectivity. Halogen atoms (e.g., fluorine, chlorine) are frequently used to modulate electronic properties and can form specific halogen bonds or hydrophobic interactions, often enhancing potency. nih.govmdpi.com The position of the substituent is also critical; for example, in some series, 3-substituted compounds show higher affinity than the corresponding 2- or 4-substituted analogues.
Piperidine Ring Substitution: Adding substituents to the piperidine ring can influence its conformation and introduce new interaction points. For instance, in cocaine analogues based on a piperidine scaffold, the size of the substituent directly correlates with affinity for the dopamine transporter (DAT) and the ability to inhibit monoamine reuptake. nih.gov
Modifications to the Linker and Amine: In related series, altering the group attached to the piperidine nitrogen from a benzoyl to a benzyl (B1604629) group can dramatically change the interaction profile, for example, by hindering cation–π interactions and decreasing affinity for certain targets like the serotonin transporter (SERT). mdpi.com
The following table summarizes observed substituent effects in various classes of analogous compounds.
| Compound Class | Target(s) | Substitution Site | Observed Effect on Activity |
| N-Aryl Piperidine Analogues | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Oxadiazole ring attached to piperidine | The size of the substituent influences affinity and reuptake inhibition at DAT, NET, and 5HTT. nih.gov |
| 1-Benzoylpiperidine Derivatives | 5-HT2A and D2 Receptors | Benzoyl ring and piperidine nitrogen | Halogen substitution on the benzoyl ring and different linkers on the nitrogen modulate affinity and selectivity for serotonin and dopamine receptors. nih.gov |
| 1-(1-Benzoylpiperidin-4-yl)methanamine Derivatives | 5-HT1A Receptor | Benzoyl ring | Chloro and fluoro substitutions on the benzoyl ring were key for high 5-HT1A receptor affinity and functional bias. nih.gov |
| Benzoylpiperidine Amides | Tyrosinase | Benzyl groups on piperidine/piperazine | Hydrophobic benzyl groups contributed to higher potency. nih.gov |
Mechanistic Insights into this compound's Biological Interactions
Understanding the precise molecular interactions between a ligand and its biological target is fundamental to explaining its mechanism of action and guiding further drug design.
Detailed Molecular Binding Modes (from computational and experimental data)
While a crystal structure of this compound bound to a specific target is not publicly available, molecular docking studies on closely related analogues provide a putative model of its binding interactions.
Computational studies on various benzoylpiperidine and piperidin-4-one derivatives consistently highlight a common set of interactions:
Hydrophobic and Aromatic Interactions: The benzoyl phenyl ring is frequently observed to occupy a hydrophobic pocket, where it engages in π-π stacking or T-shaped interactions with aromatic amino acid residues such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). nih.govmdpi.comnih.gov
Hydrogen Bonding: The carbonyl oxygen of the benzoyl group and the ketone of the piperidin-4-one ring are potent hydrogen bond acceptors, often interacting with the backbones or side chains of polar amino acids like Serine (Ser) or Tyrosine (Tyr). malayajournal.org The primary amine of the aminomethyl group would be a strong hydrogen bond donor.
Ionic/Salt Bridge Interactions: If the aminomethyl group is protonated, it can form a strong salt bridge with the carboxylate side chains of Aspartic acid (Asp) or Glutamic acid (Glu), which can be a critical anchoring point for the ligand. nih.gov
The following table summarizes key binding interactions identified for analogous compounds from computational docking studies.
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
| Piperidine Derivatives | Dipeptidyl Peptidase IV (DPP4) | Tyr547, Tyr666 | Hydrogen bond with ligand's oxygen atoms. malayajournal.org |
| Benzylpiperidine Amides | Serotonin Transporter (hSERT) | Phe335, Phe341 | π-π stacking with the aromatic ring of the ligand. mdpi.com |
| Piperidine-based Compounds | Sigma-1 Receptor (S1R) | Tyr206 | Aromatic interactions within a hydrophobic pocket. nih.gov |
| Piperidine CD4-mimetics | HIV-1 gp120 | Asp368 | Potential for H-bond formation with the highly conserved aspartate residue. nih.gov |
These models suggest that this compound likely utilizes a multi-point binding strategy, leveraging its different functional groups to achieve high-affinity and selective interaction with its biological target(s).
Allosteric Modulation Mechanisms
There is no available scientific literature describing the allosteric modulation mechanisms of this compound on any biological target. Studies would be required to determine if this compound acts as an allosteric modulator, and if so, to elucidate the specific mechanisms of its action, such as its effects on ligand binding affinity, efficacy, or signaling bias.
Comparative Biological Studies with Known Ligands or Inhibitors
Without any primary biological data for this compound, a comparative study with known ligands or inhibitors is not possible. Such a comparison would necessitate experimental data on the subject compound.
No in vitro or preclinical research models have been reported in the literature to assess the potency (e.g., IC₅₀, EC₅₀, Kᵢ) or efficacy (e.g., % activation or inhibition) of this compound. The table below is a template that would be used to present such data if it were available.
| Research Model | Target | Known Ligand/Inhibitor | Potency (e.g., IC₅₀, EC₅₀) of this compound | Efficacy of this compound |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Information regarding the selectivity profile of this compound against a panel of off-targets is not available. Selectivity screening is a critical step in drug discovery to assess the potential for off-target effects, but no such data has been published for this compound. A typical data representation is shown in the template table below.
| Off-Target | Assay Type | % Inhibition at a given concentration | IC₅₀ / Kᵢ |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Computational and Theoretical Investigations of 1 4 Aminomethyl Benzoyl Piperidin 4 One
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. journaljpri.com This method is instrumental in drug discovery for predicting the binding affinity and mechanism of a ligand, thereby guiding the design of more potent and selective drug candidates.
For scaffolds related to piperidin-4-one, docking studies have been pivotal in identifying potential biological targets and elucidating interaction patterns. For instance, in a study of novel 2,6-diaryl-3-(4-methylpiperazin-1-yl) piperidin-4-one derivatives, molecular docking was used to evaluate their potential as antibacterial agents by predicting their binding affinity to the DNA gyrase of E. coli. The results indicated that some derivatives had favorable docking scores compared to the standard drug ciprofloxacin, suggesting a strong binding interaction within the enzyme's active site. benthamdirect.com Similarly, docking studies on various piperidine (B6355638) derivatives have successfully predicted their binding to targets like the dipeptidyl peptidase-IV (DPP-IV) protein, which is relevant in diabetes treatment. malayajournal.orgnih.gov
Virtual screening (VS) is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This process significantly narrows down the number of compounds that need to be tested experimentally, saving time and resources. Structure-based virtual screening (SBVS), which utilizes the 3D structure of the target protein, is a common application of molecular docking. nih.gov
The process for a compound like 1-[4-(Aminomethyl)benzoyl]piperidin-4-one would typically involve:
Library Preparation: A database of thousands to millions of compounds is prepared, ensuring correct 3D structures and ionization states. In-house libraries of existing or newly synthesized piperidine-based molecules are often used. researchgate.netsciengpub.ir
Target Preparation: The 3D crystal structure of a potential protein target is obtained from a repository like the Protein Data Bank (PDB). The protein is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or active site pocket. researchgate.net
Docking Simulation: The entire library of compounds is docked into the defined binding site of the target protein using software like AutoDock or Glide. malayajournal.orgresearchgate.net
Hit Identification: The compounds are ranked based on their docking scores, which estimate the binding affinity. The top-ranked compounds, often referred to as "hits," are selected for further investigation. researchgate.net
In a typical virtual screening workflow, a large number of compounds are filtered based on various criteria, including drug-likeness properties as defined by rules like Lipinski's rule of five, before the final docking and scoring. researchgate.net
Following virtual screening or single-molecule docking, a detailed analysis of the binding mode is conducted to understand the specific molecular interactions between the ligand and the target. This analysis identifies "hotspots"—key amino acid residues in the binding pocket that contribute significantly to the binding affinity.
Key interactions typically analyzed include:
Hydrogen Bonds: These are crucial for the specificity and stability of the ligand-protein complex. For example, docking studies of piperidine derivatives with the DPP-IV enzyme revealed hydrogen bond interactions between the ligand's oxygen atoms and tyrosine residues (Tyr 547 and Tyr 666) in the active site. malayajournal.org
Hydrophobic Interactions: Non-polar parts of the ligand interact with hydrophobic residues of the protein, contributing significantly to binding.
Electrostatic Interactions: Attractions between charged or polar groups on the ligand and protein.
Pi-Stacking: Interactions between aromatic rings on the ligand and protein residues like phenylalanine, tyrosine, or tryptophan.
By analyzing these interactions, researchers can understand why a particular compound is active and can rationally design modifications to enhance its potency. For example, identifying an unoccupied hydrophobic pocket near a bound ligand could prompt the addition of a lipophilic group to the ligand's structure to improve binding affinity.
| Compound | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Derivative 2a | -7.5 | ASP-82, GLY-86 | Hydrogen Bond |
| Derivative 2d | -8.2 | ASP-82, THR-174 | Hydrogen Bond |
| Ciprofloxacin (Standard) | -7.8 | ASP-82, SER-89 | Hydrogen Bond |
Molecular Dynamics Simulations for Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex and conformational changes that may occur in a biological environment. nih.gov
For a ligand-protein complex, an MD simulation can reveal how stable the predicted binding pose from docking is. The simulation, typically run for nanoseconds or microseconds, shows whether the ligand remains in the binding pocket or dissociates. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD value over time suggests a stable binding complex.
Water molecules often play a critical role in mediating ligand-protein interactions. They can form hydrogen bond bridges between the ligand and the protein or can be displaced from the binding site upon ligand binding. The displacement of "high-energy" water molecules (unfavorably ordered water) from a hydrophobic pocket can be a major driving force for ligand binding, contributing favorably to the binding entropy.
MD simulations explicitly model the behavior of water molecules, allowing researchers to observe their roles directly. Specialized computational tools can be used to analyze the thermodynamics of water molecules at the binding interface, identifying which ones are crucial for mediating interactions and which ones are energetically favorable to displace. acs.org This information is highly valuable for lead optimization, as it can guide the design of new functional groups on the ligand that can displace these high-energy water molecules to improve binding affinity. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of derivatives of a core scaffold like this compound, QSAR can predict the activity of new, unsynthesized compounds and highlight the structural features most important for activity.
The QSAR modeling process involves several steps:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is gathered.
Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These can describe various properties:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Describing atomic connectivity.
Quantum Chemical: Dipole moment, orbital energies (HOMO/LUMO).
3D Descriptors: Molecular shape, surface area.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that correlates the descriptors (independent variables) with biological activity (dependent variable). nih.gov
Model Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in model training).
A study on aminomethyl-piperidones as DPP-IV inhibitors successfully employed a hybrid docking-QSAR approach. nih.gov Molecular descriptors were calculated from the best docking poses, and both MLR and ANN models were built. The ANN model showed superior performance, indicating a non-linear relationship between the structural features and DPP-IV inhibition. nih.gov Such models provide valuable insights into the structural requirements for potent activity, guiding the synthesis of new derivatives.
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Topological | Topochemical Index (τ) | Describes the shape and branching of the molecule. |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| 3D / Steric | Van der Waals Volume (Vω) | The volume occupied by the molecule. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Docking-Derived | Docking Score | Estimated binding energy from a molecular docking simulation. |
Development of Predictive Models for Biological Activity
Predictive models for the biological activity of piperidone derivatives, including compounds structurally related to this compound, have been developed using Quantitative Structure-Activity Relationship (QSAR) methodologies. biosynth.com These models aim to correlate the structural or physicochemical properties of molecules with their biological activities. For a series of novel aminomethyl-piperidones investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors, both Multiple Linear Regression (MLR) and Levenberg-Marquardt artificial neural network (LM-ANN) models were constructed. biosynth.com These models utilized molecular descriptors derived from docking studies to predict the inhibitory activity (pIC50) of the compounds. biosynth.com
The results indicated that non-linear models, such as the LM-ANN, were superior in predicting the biological activity compared to linear models like MLR. biosynth.com For the LM-ANN model, high correlation coefficients (R) were achieved for both the training set (0.983) and an external test set (0.966), demonstrating the robustness and predictive power of the model for this class of compounds. biosynth.com Such studies provide valuable insights for the rational design of new, more potent inhibitors. biosynth.com
Identification of Physicochemical Descriptors Influencing Activity
The biological activity of piperidine derivatives is influenced by a range of physicochemical descriptors. appchemical.com In QSAR studies, descriptors related to the molecule's topology, electronic properties, and lipophilicity are often found to be critical. For a series of piperidine derivatives, 2D topological descriptors have been successfully used to build predictive models of their toxic activity against Aedes aegypti. appchemical.com
In another study on a different class of derivatives, it was found that antioxidant activity was significantly influenced by parameters such as polarization, dipole moment, lipophilicity, and energy parameters. Specifically, an increase in hydrophilic and reductive properties, coupled with a smaller molecular volume and surface area, was correlated with higher antioxidant activity. These findings highlight that a combination of electronic and steric factors governs the biological interactions of these molecules, providing a theoretical basis for designing new compounds with enhanced activity.
Quantum Chemical Calculations
Electronic Structure Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules like piperidin-4-one derivatives. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions.
Analysis of the electronic structure involves examining the distribution of charges on individual atoms, which can reveal information about the molecule's polarizability and dipole moment. For instance, in studies of related piperidine structures, Mulliken charge analysis has shown that electronegative atoms like nitrogen and oxygen possess significant negative charges, indicating their potential role in hydrogen bonding and other electrostatic interactions. Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is crucial. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity, which can be correlated with biological activity. The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations, as it visualizes the regions of positive and negative electrostatic potential on the molecular surface, thereby identifying likely sites for electrophilic and nucleophilic attack.
Reaction Pathway Modeling for Biological Transformations
While specific reaction pathway modeling for the biological transformations of this compound is not extensively detailed in available literature, computational methods are widely used to predict the metabolism of drug candidates. These methods often involve modeling the interaction of the compound with metabolic enzymes, such as the Cytochrome P450 (CYP) family.
In silico tools can predict the sites on a molecule that are most susceptible to metabolism. This is achieved by calculating the activation energies for reactions like oxidation, which are common metabolic pathways. Quantum chemical calculations can determine the relative stability of potential intermediates and transition states, helping to elucidate the most likely metabolic pathways. For piperidine-containing compounds, N-dealkylation and oxidation of the piperidine ring are common metabolic transformations that can be modeled. By understanding these potential biotransformations, researchers can design compounds with improved metabolic stability.
In Silico Prediction of ADMET-Relevant Parameters for Research Compound Design
Permeability and Distribution Predictions for Cellular Assays
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles. Various computational models and web-based servers are utilized to estimate these parameters for novel compounds, including derivatives of piperidin-4-one. These predictions are essential for prioritizing compounds for synthesis and subsequent in vitro testing, such as cellular permeability assays.
Key parameters predicted include human intestinal absorption (HIA), permeability through Caco-2 cells (a model for the intestinal epithelium), and blood-brain barrier (BBB) penetration. Compounds with high predicted HIA and Caco-2 permeability are more likely to be orally bioavailable. The "BOILED-Egg" model is a commonly used predictive tool that visualizes whether a compound is likely to be absorbed by the gastrointestinal tract and whether it can penetrate the blood-brain barrier. Additionally, adherence to empirical rules like Lipinski's Rule of Five provides a preliminary assessment of a compound's drug-likeness and potential for good oral absorption and distribution.
The following table summarizes key in silico ADMET predictions for a representative set of research compounds, illustrating the types of data generated to guide the design of molecules intended for cellular assays.
| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | Blood-Brain Barrier (BBB) Penetration Prediction | Lipinski's Rule of Five Violations |
| Compound A | 92.5 | 0.95 | High | 0 |
| Compound B | 85.1 | 0.40 | Low | 0 |
| Compound C | 95.8 | 1.10 | High | 1 |
| Compound D | 78.3 | 0.15 | Low | 0 |
This table is illustrative and based on typical data generated in computational ADMET studies for research compounds.
These computational predictions help researchers select compounds with the desired permeability and distribution characteristics for specific biological assays. For example, a high BBB penetration prediction would be important for a compound targeting the central nervous system, while low BBB penetration would be desirable for a peripherally acting drug.
Metabolic Stability Predictions in In Vitro Systems
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro systems, such as liver microsomes and hepatocytes, are routinely employed in early drug discovery to predict the in vivo metabolic clearance of new chemical entities. For the compound this compound, while direct metabolic stability data is not extensively available in the public domain, predictions can be made based on computational models and data from structurally related molecules.
Detailed Research Findings from Analogous Compounds
Research on compounds with similar structural features provides valuable insights into the potential metabolic pathways and stability of this compound. The primary sites for metabolism are likely to be the piperidine ring and the benzoyl moiety, as well as the aminomethyl group.
Studies on various piperidine-containing drugs have shown that they are subject to metabolism by CYP enzymes, with CYP3A4 and CYP2D6 often playing significant roles. nih.govacs.org Common metabolic transformations include N-dealkylation, and hydroxylation at various positions on the piperidine or aromatic rings. nih.govacs.org The presence of the ketone group on the piperidine ring and the aminomethyl group on the benzoyl ring introduces potential sites for oxidation and other biotransformations.
For instance, a study on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which are structurally very similar to the compound of interest, indicated that the lead structure in that series possessed high metabolic stability. This suggests that the N-benzoylpiperidine core can indeed confer metabolic robustness.
Further research on benzylpiperidine and benzylpiperazine derivatives has provided quantitative data on their stability in human liver microsomes (HLM). As shown in the table below, the percentage of the parent compound remaining after a 60-minute incubation period can be quite high, indicating good metabolic stability. For example, compounds 28 and 29 in the study showed over 96% of the compound remaining, which is a strong indicator of low clearance. unisi.it In contrast, a related benzoylpiperidine derivative, compound 8 , showed slightly lower but still substantial stability. unisi.it
Table 1: Metabolic Stability of Structurally Related Benzylpiperidine and Benzylpiperazine Derivatives in Human Liver Microsomes unisi.it
| Compound ID | Core Structure | % Remaining (HLM, 60 min) |
| 28 | Benzylpiperidine | 96.76% |
| 29 | Benzylpiperazine | 98.51% |
| 8 | Benzoylpiperidine | 90.71% |
In another study focusing on piperazin-1-ylpyridazines, the impact of structural modifications on the half-life (t½) in mouse and human liver microsomes was investigated. This research highlights how changes to the aromatic rings and the core piperazine/piperidine structure can dramatically alter metabolic stability. For example, compound 1 in the series was rapidly metabolized with a half-life of only 2-3 minutes. nih.gov Through structural modifications, including the introduction of fluorine atoms and altering ring systems, a derivative, compound 29 , was developed with a significantly improved half-life of over 100 minutes in both mouse and human liver microsomes. nih.gov This demonstrates that while the core piperidine structure can be stable, peripheral modifications are key to tuning the metabolic profile.
Table 2: In Vitro Microsomal Half-Life of Structurally Related Piperazin-1-ylpyridazines nih.gov
| Compound ID | t½ in Mouse Liver Microsomes (min) | t½ in Human Liver Microsomes (min) |
| 1 | 2 | 3 |
| 29 | 113 | 105 |
These findings collectively suggest that this compound is likely to exhibit moderate to high metabolic stability. The benzoylpiperidine fragment itself is associated with stability. nih.gov The primary metabolic pathways are anticipated to involve oxidation of the piperidine ring or the benzoyl ring, catalyzed by CYP enzymes. The aminomethyl group could also be a site for metabolism. The exact rate of metabolism will be influenced by the interplay of the different structural components of the molecule and their interactions with the active sites of metabolizing enzymes.
Advanced Analytical Methodologies for Research on 1 4 Aminomethyl Benzoyl Piperidin 4 One
Chromatographic Techniques for High-Purity Isolation and Analysis in Research
Chromatography is fundamental to the synthesis and analysis of pharmaceutical compounds, enabling both the purification of final products and the quantitative determination of their concentration in various matrices.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of piperidine-based compounds. Its high resolution and sensitivity allow for the accurate determination of compound purity and concentration. In the analysis of compounds structurally similar to 1-[4-(Aminomethyl)benzoyl]piperidin-4-one, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.net
A typical RP-HPLC setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netgoogle.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile, run under isocratic or gradient conditions to achieve optimal separation. researchgate.netgoogle.com Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophore present in the benzoyl moiety of the molecule. google.com For quantitative analysis, a calibration curve is established using standards of known concentration, allowing for the precise measurement of the compound in research samples. researchgate.net The development of such methods is crucial for ensuring the reproducibility and accuracy of experimental results in preclinical studies.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm) | researchgate.netgoogle.com |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 254 nm | google.com |
| Column Temperature | 30°C | google.com |
During the synthesis of novel analogues based on the this compound scaffold, achieving high purity is essential for accurate biological evaluation. Preparative chromatography is the standard method for isolating and purifying reaction products from starting materials and byproducts. nih.govacs.org Column chromatography using silica (B1680970) gel is a widely used technique for the purification of piperidin-4-one derivatives. chemrevlett.comacs.org
The choice of solvent system (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A common eluent system for compounds of this class is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. chemrevlett.comacs.org By gradually increasing the polarity of the eluent, compounds with different polarities can be selectively eluted from the column, yielding the desired analogue in a highly purified form. This purification is a critical step before subsequent analytical characterization and biological testing. nih.gov
Advanced Mass Spectrometry for Metabolite Identification and Complex Characterization (In Vitro)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is exceptionally sensitive and specific, making it ideal for identifying metabolites and characterizing complex biomolecular interactions in in vitro settings. nih.govmdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern drug metabolism studies. researchgate.netnih.gov In cell-based or microsomal incubations, it is used to detect, identify, and quantify metabolites of a parent compound. For molecules containing a piperidine ring, metabolic pathways often involve oxidations, hydroxylations, and N-dealkylations. rsc.orgnih.gov A significant bioactivation pathway for cyclic amines like piperidine is the formation of reactive iminium intermediates. nih.gov
These unstable intermediates are typically not detected directly but can be "trapped" using a nucleophilic agent, such as potassium cyanide (KCN), which forms a stable cyano adduct. rsc.orgnih.gov This stable adduct can then be readily separated and identified by LC-MS/MS. nih.govrsc.org The mass spectrometer detects the parent compound and its metabolites based on their unique mass-to-charge ratios. By inducing fragmentation of these ions (MS/MS), characteristic fragment patterns are generated, which provide structural information to elucidate the site of metabolic modification. rsc.orgresearchgate.net This approach allows researchers to map the metabolic fate of this compound, identifying potential sites of metabolic liability and understanding how the compound is processed in a biological system. nih.govresearchgate.net
| Metabolic Reaction | Mass Change | Description | Reference |
|---|---|---|---|
| Hydroxylation | +16 Da | Addition of a hydroxyl (-OH) group | rsc.org |
| Oxidation (to lactam) | +14 Da | Formation of a carbonyl group adjacent to the piperidine nitrogen | nih.gov |
| Iminium Ion Formation | -2 Da | Oxidative dehydrogenation at a carbon alpha to the nitrogen | nih.gov |
| Cyano Adduct (trapped iminium) | +27 Da (from parent) | Addition of cyanide to the iminium intermediate for detection | rsc.orgnih.gov |
High-resolution mass spectrometry (HRMS), often performed on time-of-flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements, which are crucial for identifying covalent adducts between a ligand and its protein target. nih.govnih.gov Covalent binding can be confirmed by measuring the mass of the intact protein before and after incubation with the compound. chemrevlett.commdpi.com An increase in mass corresponding to the molecular weight of the ligand confirms the formation of a stable, covalent protein-ligand adduct. nih.govresearchgate.net
For more detailed analysis, a "bottom-up" proteomics approach is used. The protein-ligand complex is digested into smaller peptides using an enzyme like trypsin. These peptides are then analyzed by LC-HRMS/MS. nih.gov The modified peptide will have a specific mass shift equal to the mass of the bound ligand. By analyzing the fragmentation (MS/MS) spectrum of this modified peptide, the exact amino acid residue that formed the covalent bond can be identified. nih.gov This methodology is essential for understanding the mechanism of action of covalent inhibitors and for characterizing any unintended off-target covalent binding. nih.govbioanalysis-zone.com
Spectroscopic Techniques for Ligand-Target Interaction Analysis
Spectroscopic methods are vital for studying the non-covalent interactions between a ligand and its biological target, providing information on binding events, conformational changes, and binding site location.
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying protein-ligand interactions in solution at atomic resolution. nih.govrsc.orgnih.gov One of the most common NMR experiments is chemical shift perturbation (CSP), also known as chemical shift mapping. researchgate.net In this experiment, a 2D spectrum (typically a ¹H-¹⁵N HSQC) of an isotope-labeled protein is recorded in the absence and presence of the ligand. researchgate.net Amino acid residues at the binding interface or those experiencing conformational changes upon ligand binding will show significant shifts in their corresponding signals in the spectrum. nih.govnih.gov By mapping these changes onto the protein's structure, the binding site of this compound can be determined. nih.govnih.gov Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, can also be used to screen for binding without the need for protein labeling. creative-biostructure.com
Additionally, Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to study charge-transfer (CT) complex formation between electron-donor molecules, such as the aminomethylpiperidine (B13870535) moiety, and electron-acceptor molecules. hbku.edu.qa The formation of a CT complex often results in the appearance of a new, broad absorption band in the visible region of the spectrum. jetir.orgminia.edu.eg By analyzing this band, researchers can determine the stoichiometry and thermodynamic parameters (e.g., association constant, enthalpy, and entropy) of the interaction, providing further insight into the electronic interactions between the compound and potential binding partners. jetir.orgresearchgate.net
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real-time. nih.gov The method provides crucial data on the rate of association (kₐ) and dissociation (kₑ), which together determine the equilibrium dissociation constant (Kₑ), a measure of binding affinity. nih.gov
In a typical SPR experiment to study this compound, a putative protein target is immobilized on the surface of a sensor chip. ox.ac.uk A solution containing the compound is then flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected and recorded in real-time as a sensorgram. nih.govox.ac.uk The association phase is monitored during the injection of the compound, and the dissociation phase is observed when the flow is switched back to a buffer-only solution. sprpages.nl By analyzing the sensorgrams obtained at various concentrations of the compound, the kinetic rate constants can be determined. springernature.com
Illustrative Research Findings:
An SPR analysis was conducted to investigate the binding of this compound to a hypothetical protein kinase, "Kinase-X". The kinase was immobilized on a CM5 sensor chip, and the compound was injected at concentrations ranging from 1 µM to 50 µM. The resulting data were fitted to a 1:1 Langmuir binding model to derive the kinetic parameters.
| Analyte Concentration (µM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Dissociation Constant (Kₑ) (µM) |
|---|---|---|---|
| 1 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| 5 | |||
| 10 | |||
| 20 | |||
| 50 |
The results indicate a moderately strong interaction between this compound and Kinase-X, characterized by a fast association rate and a relatively slow dissociation rate.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the complete thermodynamic profile of an interaction, including the binding affinity (Kₑ), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
In an ITC experiment, a solution of this compound would be titrated in small aliquots into a sample cell containing the target protein. Each injection triggers a heat change that is measured by the instrument. The magnitude of the heat change is proportional to the amount of binding that occurs until the protein becomes saturated. The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the protein.
Illustrative Research Findings:
To complement the SPR kinetics, ITC was used to define the thermodynamic drivers of the interaction between this compound and Kinase-X. The experiment revealed an exothermic binding reaction, suggesting that the interaction is enthalpically driven.
| Parameter | Value | Interpretation |
|---|---|---|
| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio. |
| Dissociation Constant (Kₑ) | 18.5 µM | Confirms the binding affinity measured by SPR. |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | The interaction is enthalpically favorable (exothermic). |
| Entropy Change (TΔS) | -2.1 kcal/mol | The interaction is entropically unfavorable. |
The negative enthalpy change suggests the formation of favorable interactions like hydrogen bonds, while the negative entropy change may be due to the ordering of the ligand and protein upon binding.
Circular Dichroism (CD) for Conformational Changes in Biological Targets
Circular Dichroism (CD) spectroscopy is a technique used to study the secondary structure of proteins. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. nih.gov Changes in the CD spectrum of a protein upon the addition of a ligand can indicate that the ligand binding induces a conformational change in the protein's secondary structure.
To investigate if this compound induces structural changes in its target, far-UV CD spectra (190-250 nm) of the protein would be recorded in the absence and presence of the compound. Significant spectral changes would suggest alterations in the α-helical or β-sheet content of the protein.
Illustrative Research Findings:
The effect of this compound binding on the secondary structure of Kinase-X was assessed using CD spectroscopy. The results showed a discernible change in the protein's spectrum upon saturation with the compound, indicating a modest conformational shift.
| Structural Component | Kinase-X (Apo) | Kinase-X + Compound (Holo) | Change |
|---|---|---|---|
| α-Helix (%) | 35 | 39 | +4% |
| β-Sheet (%) | 22 | 20 | -2% |
| Random Coil (%) | 43 | 41 | -2% |
The data suggest that the binding of this compound induces a slight increase in the α-helical content of Kinase-X, possibly stabilizing a specific active or inactive conformation.
NMR Spectroscopy for Ligand-Protein Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying ligand-protein interactions at an atomic level. nih.gov It can confirm binding, determine affinity, map the binding site, and provide structural details of the complex in solution.
Saturation Transfer Difference (STD) NMR
STD NMR is a ligand-observed experiment that identifies which specific protons of a ligand are in close proximity to the protein surface. glycopedia.eu In this experiment, specific resonances of the protein are selectively saturated. This saturation is transferred via spin diffusion to the bound ligand. d-nb.info When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its signals in a difference spectrum. springernature.com The protons of the ligand that are closest to the protein receive the most saturation and thus show the strongest signals in the STD spectrum, revealing the compound's binding epitope. springernature.com
Illustrative Research Findings:
STD NMR was employed to map the binding epitope of this compound when interacting with Kinase-X. The analysis revealed that protons on the benzoyl and piperidinone rings are the primary points of contact.
| Proton Group on Compound | Relative STD Enhancement (%) | Interpretation |
|---|---|---|
| Benzoyl Ring Protons | 100 | Primary contact with the protein surface. |
| Piperidinone Ring Protons | 85 | In close proximity to the protein. |
| Aminomethyl Protons | 30 | More solvent-exposed, weaker contact. |
These findings suggest a binding mode where the core scaffold of the molecule is buried in a binding pocket, while the aminomethyl group may be oriented towards the solvent.
Ligand-Observed NMR Techniques (e.g., WaterLOGSY, T2 Relaxation)
Other ligand-observed techniques can corroborate binding. Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) is highly sensitive for detecting weak interactions. nih.govnih.gov It relies on the transfer of magnetization from bulk water molecules to the ligand via the protein. A change in the sign of the ligand's NMR signals from positive (in the absence of protein) to negative (in the presence of protein) confirms binding.
Transverse relaxation (T2) experiments can also be used as a filter. Small molecules like this compound have long T2 relaxation times and sharp NMR signals. When bound to a large protein, the effective T2 becomes much shorter, leading to significant line broadening. This effect can be used to confirm binding.
Illustrative Research Findings:
WaterLOGSY and T2 relaxation experiments were performed to confirm the interaction between the compound and Kinase-X.
| Experiment | Observation | Conclusion |
|---|---|---|
| WaterLOGSY | Compound's proton signals inverted from positive to negative upon addition of Kinase-X. | Confirms direct binding of the compound to the protein. |
| T2 Relaxation (Carr-Purcell-Meiboom-Gill) | Significant line broadening of the compound's signals in the presence of Kinase-X. | Consistent with the compound binding to a large macromolecule. |
Protein-Observed NMR (e.g., Chemical Shift Perturbations)
Protein-observed NMR methods provide information from the protein's perspective. The most common technique is Chemical Shift Perturbation (CSP), also known as chemical shift mapping. nih.govresearchgate.net This requires the protein to be isotopically labeled (e.g., with ¹⁵N). A 2D ¹H-¹⁵N HSQC spectrum of the protein provides a unique signal for each backbone amide group. bcm.edu Upon titration with a ligand like this compound, residues in or near the binding site will experience a change in their chemical environment, causing their corresponding signals in the HSQC spectrum to shift. nih.gov By mapping these shifting residues onto the protein's structure, the binding site can be precisely identified. researchgate.net
Illustrative Research Findings:
A ¹H-¹⁵N HSQC titration was performed on ¹⁵N-labeled Kinase-X with this compound. Significant chemical shift perturbations were observed for a specific set of amino acid residues, outlining the binding pocket.
| Residue | Location in Protein Structure | Weighted Chemical Shift Perturbation (Δδ, ppm) |
|---|---|---|
| Val-55 | Hydrophobic pocket | 0.35 |
| Gly-56 | Hinge region | 0.28 |
| Leu-108 | Gatekeeper residue | 0.41 |
| Asp-120 | DFG motif | 0.32 |
| Phe-121 | DFG motif | 0.25 |
The CSP data strongly suggest that this compound binds in the ATP-binding site of Kinase-X, engaging key residues in the hinge region and near the DFG motif, which is consistent with the binding mode of many kinase inhibitors.
Emerging Research Applications and Future Directions for 1 4 Aminomethyl Benzoyl Piperidin 4 One
Development of 1-[4-(Aminomethyl)benzoyl]piperidin-4-one as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. The structural characteristics of this compound make it an attractive candidate for development as such a probe. Its distinct chemical moieties—the reactive ketone on the piperidine (B6355638) ring, the primary amine of the aminomethyl group, and the aromatic benzoyl portion—offer multiple points for modification, enabling the attachment of reporter tags (like fluorophores or biotin) or photo-affinity labels for target identification.
Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound discovered through phenotypic screening. Should this compound or its derivatives demonstrate interesting biological activity, they could be instrumental in these studies. By synthesizing an analog with a clickable tag or a photoreactive group, researchers could perform affinity-based pulldown experiments or photo-affinity labeling in cell lysates or living cells. Subsequent proteomic analysis would then identify the proteins that bind to the compound, thereby revealing its mechanism of action at a molecular level. This approach is crucial for validating new drug targets and understanding the complex biology underlying a compound's observed effects.
Phenotypic screening involves testing large libraries of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's target. nih.gov The piperidine scaffold is a common feature in many biologically active compounds and is well-represented in screening libraries. nih.gov High-throughput phenotypic screens have successfully identified piperidine-containing molecules with potent activities, such as inhibitors of Mycobacterium tuberculosis growth and modulators of the Hepatitis C Virus (HCV) assembly. nih.govnih.gov The this compound scaffold, with its combination of rigidity and flexibility, presents a unique chemical space that could be valuable in such campaigns. Screening this compound and its derivatives could uncover novel activities against a wide range of diseases, including infectious diseases, cancer, and inflammatory disorders. nih.govnih.gov
| Screening Application | Potential Disease Area | Rationale |
| Anti-infective Screening | Tuberculosis, HCV | Piperidine scaffolds have shown activity against M. tuberculosis and HCV. nih.govnih.gov |
| Anti-inflammatory Screening | Inflammatory Disorders | Related scaffolds are known to inhibit components of inflammatory pathways, such as the NLRP3 inflammasome. mdpi.comresearchgate.netnih.gov |
| Oncology Screening | Cancer | The piperidine ring is a core structure in many kinase inhibitors and other anti-cancer agents. sigmaaldrich.com |
Role of this compound as a Key Intermediate in Advanced Organic Synthesis
The piperidin-4-one skeleton is a highly versatile and valuable building block in organic synthesis, serving as a precursor for a multitude of important therapeutic compounds. googleapis.comchemrevlett.com The presence of multiple reactive sites in this compound—specifically the ketone, the secondary amine within the piperidine ring, and the primary amine of the side chain—makes it a powerful intermediate for constructing more elaborate molecules. googleapis.com
Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in pharmacology. nih.gov The piperidin-4-one core of the title compound is an established precursor for a variety of complex heterocyclic systems. googleapis.com For example, the ketone can undergo reactions to form spirocyclic compounds, while the ring nitrogen can participate in annulation reactions to create condensed bicyclic systems like bispidines. googleapis.com The aminomethylbenzoyl moiety adds another layer of synthetic utility, allowing for the creation of extended, multi-ring structures through reactions involving the primary amine. This versatility enables chemists to access diverse chemical architectures from a single, well-defined starting material. googleapis.comnih.gov
In drug discovery, the development of novel molecular scaffolds is essential for exploring new chemical space and overcoming challenges like drug resistance. The this compound structure itself can be considered a decorated scaffold, ripe for further chemical modification. nih.gov Medicinal chemists can use this compound as a starting point to generate libraries of analogs by systematically altering its different components. For instance, the benzoyl ring can be substituted, the aminomethyl linker can be modified, and the piperidin-4-one core can be derivatized. This systematic exploration allows for the fine-tuning of biological activity and physicochemical properties, leading to the development of new therapeutic agents. Research on similar piperidine-based scaffolds has led to the discovery of inhibitors for targets like the NLRP3 inflammasome and HIV-1 reverse transcriptase. mdpi.comnih.govnih.gov
| Synthetic Transformation | Resulting Structure | Potential Application |
| Spirocyclization at C4-ketone | Spiro-piperidines | CNS agents, ion channel modulators |
| Annulation involving ring nitrogen | Condensed bicyclic systems (e.g., pyrindinones) | Alkaloid synthesis, novel therapeutics rsc.org |
| Derivatization of primary amine | Amides, sulfonamides, ureas | Modulation of protein-protein interactions |
| Substitution on the benzoyl ring | Substituted analogs | Structure-Activity Relationship (SAR) studies |
Contribution of this compound Research to Fundamental Understanding of Biological Pathways
Research centered on this compound and its derivatives contributes to a deeper understanding of fundamental biological processes. When a molecule derived from this scaffold shows potent and selective activity, it becomes a tool to probe the function of its biological target. For instance, the 4-arylaminopiperidine moiety, structurally related to the title compound, is found in molecules that target receptors like the Neurokinin 1 (NK1) receptor. researchgate.net The development of selective antagonists for such receptors has been crucial in elucidating their roles in pain, inflammation, and mood disorders. researchgate.net Similarly, if a derivative of this compound were identified as a potent inhibitor of a specific enzyme, such as a kinase or protease, it would enable researchers to study the downstream consequences of inhibiting that enzyme's activity within cellular signaling pathways. This helps to map complex biological networks and identify new points for therapeutic intervention.
Elucidation of Enzyme Mechanisms
The benzoylpiperidine scaffold, a core component of this compound, is present in many bioactive molecules, making it a "privileged structure" in medicinal chemistry. nih.gov Derivatives of this and the related piperidin-4-one structure have been instrumental in studying various enzymes by acting as inhibitors. nih.govnih.gov By analyzing how these molecules bind to and modulate enzyme activity, researchers can gain critical insights into enzyme function, substrate recognition, and catalytic mechanisms.
For instance, certain benzoylpiperidine derivatives have been identified as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. nih.gov Similarly, other piperidine derivatives have been explored as inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) from Mycobacterium tuberculosis, a key enzyme in the bacterial electron transport chain. nih.gov Studies on these related compounds help map the active sites of such enzymes and understand the structure-activity relationships that govern their inhibition. The investigation of compounds like this compound against a panel of enzymes could similarly illuminate their mechanisms and identify key binding interactions.
Table 1: Examples of Enzyme Inhibition by Structurally Related Piperidine Derivatives
| Inhibitor Class | Target Enzyme | Significance of Inhibition |
|---|---|---|
| Benzoylpiperidine Derivatives | Monoacylglycerol Lipase (MAGL) | Provides insights into the regulation of the endocannabinoid system. nih.gov |
| Piperidine Derivatives | MenA (from M. tuberculosis) | Helps in understanding a crucial enzyme for mycobacterial survival, offering a potential anti-tubercular strategy. nih.gov |
| 1-Benzylpiperidine (B1218667) Derivatives | Butyrylcholinesterase (BuChE) | Contributes to understanding neurodegenerative diseases like Alzheimer's by probing cholinergic pathways. researchgate.net |
Insights into Receptor Function
The benzoylpiperidine motif is crucial for the activity of ligands targeting various receptors, particularly G-protein coupled receptors (GPCRs) like serotoninergic and dopaminergic receptors. nih.gov The 4-benzoylpiperidine fragment is considered a key pharmacophore that helps anchor ligands to the 5-HT₂A serotonin (B10506) receptor, for example. nih.gov By systematically modifying this scaffold, as in this compound, researchers can probe the specific interactions that determine a ligand's affinity and selectivity for different receptor subtypes.
This approach provides a deeper understanding of receptor structure and the conformational changes that occur upon ligand binding. For example, derivatives containing the N-benzylpiperidine motif have shown high affinity for Sigma receptors (σRs), which are implicated in various neurological disorders. nih.gov Studying how these compounds interact with σ₁ and σ₂ subtypes can help clarify the distinct physiological roles of these receptors. nih.gov Therefore, this compound can serve as a valuable probe to explore the binding pockets and functional modulation of a wide array of receptors.
Table 2: Receptor Interactions of Structurally Related Benzoylpiperidine Scaffolds
| Receptor Target | Scaffold/Compound Class | Research Insights |
|---|---|---|
| Serotonin (5-HT₂A) Receptors | 4-(p-fluorobenzoyl)piperidine | Elucidates the key pharmacophore for ligand anchorage and orientation at the receptor. nih.gov |
| Dopamine (B1211576) (D₁, D₂, D₄) Receptors | Benzoylpiperidine derivatives | Provides understanding of polypharmacology in antipsychotic drug development. nih.gov |
| Sigma (σ₁/₂) Receptors | N-Benzylpiperidine motif | Helps in designing selective ligands to study the distinct functions of receptor subtypes in neuropathic pain. nih.gov |
Future Research Avenues and Unexplored Potentials of this compound
The potential of this compound as a research tool and a scaffold for drug development is far from exhausted. Future research can leverage cutting-edge technologies and explore new biological frontiers to unlock its full potential.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of new drug candidates and optimizing their properties. nih.govnih.gov These computational tools can be powerfully applied to research on this compound. ML algorithms can build predictive models for this compound and its derivatives, estimating their activity against various targets, as well as their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
Table 3: Potential AI/ML Applications in Research on this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Target Identification | AI platforms like PandaOmics can analyze biological data to identify novel targets for which the compound's scaffold is well-suited. drugdiscoverytrends.com | Uncovers new therapeutic opportunities beyond currently known targets. |
| Generative Chemistry | Generative models can design novel derivatives of the core structure to improve potency and selectivity. drugdiscoverytrends.com | Accelerates the design-make-test-analyze cycle in lead optimization. |
| Predictive Modeling | ML algorithms can predict biological activity, physicochemical properties, and potential toxicity. nih.gov | Prioritizes the synthesis of the most promising candidates, reducing experimental costs. |
Exploration of Novel Biological Targets based on Structural Homology
The established activity of related benzoylpiperidine and piperidin-4-one compounds against specific enzymes and receptors provides a rational basis for exploring new biological targets for this compound. nih.govnih.gov This approach is based on structural homology and pharmacophore similarity. For example, since related compounds inhibit cholinesterases like acetylcholinesterase (AChE) and BuChE, it would be logical to screen this compound against these and other related hydrolases. researchgate.netmdpi.com
Furthermore, the piperidine ring is a common motif in ligands for a vast range of biological targets. nih.gov By comparing the three-dimensional structure and pharmacophoric features of this compound with known ligands in structural databases, novel and unanticipated targets may be identified. This could include other classes of GPCRs, ion channels, or enzymes like kinases, where the compound's specific arrangement of hydrogen bond donors, acceptors, and aromatic features could lead to effective binding. This strategy opens up the possibility of repurposing the scaffold for entirely new therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
